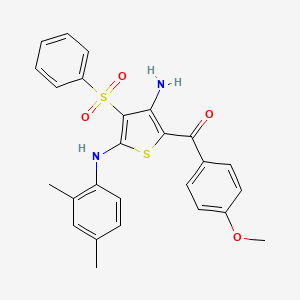

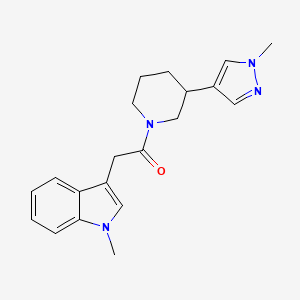

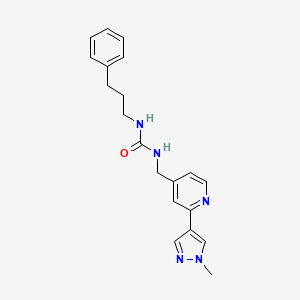

2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions.Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis would provide information about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications

Synthesis and Biological Activity

The compound 2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is involved in the synthesis of various derivatives that exhibit significant biological activities. For instance, a study on the synthesis and evaluation of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives against protein tyrosine phosphatase 1B (PTP-1B) showed that certain derivatives possess rapid reversible inhibitory activity, indicating potential applications in treating diseases associated with PTP-1B dysfunction, such as diabetes and obesity (Navarrete-Vázquez et al., 2012).

Chemical Synthesis Techniques

Additionally, the compound's synthesis pathway contributes to the development of novel synthetic methods and chemical intermediates. A study detailed the oxidative dimerization of thioamides to prepare 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the compound's role in facilitating the synthesis of thiadiazole derivatives, which are valuable in various chemical and pharmaceutical applications (Takikawa et al., 1985).

Antimicrobial and Anthelmintic Activities

Research on 2-mercaptobenzothiazolyl-2-oxoazetidines based on the compound has shown significant antibacterial, antifungal, and anthelmintic activities, suggesting its potential in developing new antimicrobial and anthelmintic agents (Srivastava et al., 2005).

Insecticidal Activity

A straightforward synthesis of a related compound, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, highlighted its application in constructing new heterocycles with insecticidal activity against cotton leaf worm, showcasing the potential for agricultural applications (Mohamed et al., 2020).

Corrosion Inhibition

Moreover, benzothiazole derivatives, closely related to the compound , have been synthesized and found to be effective corrosion inhibitors for steel in acidic environments, indicating the compound's relevance in industrial applications to prevent material degradation (Hu et al., 2016).

Safety And Hazards

This involves studying the safety profile of the compound. It includes information about its toxicity, flammability, environmental impact, handling precautions, etc.

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

2-chloro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S2/c1-11-5-4-6-12(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTRHTDTOHQYKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)

![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)

![1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662829.png)

![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)